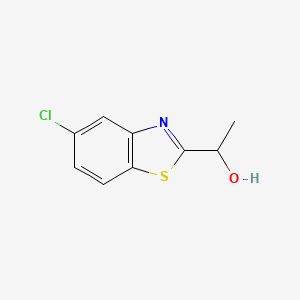
2-(5-クロロ-1,3-ベンゾチアゾール-2-イル)エタン-1-オール
概要
説明
1-(5-Chloro-1,3-benzothiazol-2-yl)ethan-1-ol is a chemical compound with the molecular formula C9H8ClNOS and a molecular weight of 213.68 g/mol . This compound is characterized by the presence of a benzothiazole ring substituted with a chlorine atom and an ethan-1-ol group. It is commonly used in various scientific research applications due to its unique chemical properties.
科学的研究の応用
1-(5-Chloro-1,3-benzothiazol-2-yl)ethan-1-ol has a wide range of scientific research applications, including:
作用機序
Target of Action
Similar compounds have been known to interact with various molecular targets such as gaba (a) alpha-1, glutamate, gaba (a) delta receptors and na/h exchanger .
Mode of Action
Based on its structural similarity to other benzothiazole derivatives, it might interact with its targets and induce changes in their function .
Biochemical Pathways
Similar compounds have been known to affect various biochemical pathways, including the biosynthesis of prostaglandins .
Result of Action
Similar compounds have been known to exhibit anti-inflammatory effects .
生化学分析
Cellular Effects
The effects of 1-(5-Chloro-1,3-benzothiazol-2-yl)ethan-1-ol on various cell types and cellular processes are profound. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can alter the expression of specific genes involved in metabolic pathways, leading to changes in cellular function. Additionally, it may affect cell signaling by interacting with receptors or signaling molecules, thereby modulating cellular responses to external stimuli .
Molecular Mechanism
At the molecular level, 1-(5-Chloro-1,3-benzothiazol-2-yl)ethan-1-ol exerts its effects through several mechanisms. It can bind to biomolecules, such as enzymes and receptors, altering their activity. This binding can result in enzyme inhibition or activation, depending on the specific interaction. Furthermore, the compound may influence gene expression by interacting with transcription factors or other regulatory proteins. These molecular interactions contribute to the overall biochemical and cellular effects observed with 1-(5-Chloro-1,3-benzothiazol-2-yl)ethan-1-ol .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-(5-Chloro-1,3-benzothiazol-2-yl)ethan-1-ol can change over time. The stability and degradation of the compound are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but it may degrade over time, leading to a decrease in its efficacy. Long-term exposure to 1-(5-Chloro-1,3-benzothiazol-2-yl)ethan-1-ol in in vitro or in vivo studies has revealed potential changes in cellular function, highlighting the importance of understanding its temporal effects .
Dosage Effects in Animal Models
The effects of 1-(5-Chloro-1,3-benzothiazol-2-yl)ethan-1-ol vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulation of enzyme activity and gene expression. At higher doses, toxic or adverse effects may be observed. These threshold effects are crucial for determining the safe and effective use of 1-(5-Chloro-1,3-benzothiazol-2-yl)ethan-1-ol in research and potential therapeutic applications .
Transport and Distribution
The transport and distribution of 1-(5-Chloro-1,3-benzothiazol-2-yl)ethan-1-ol within cells and tissues are critical for its activity. The compound may interact with transporters or binding proteins, influencing its localization and accumulation. These interactions can affect the compound’s efficacy and potential side effects, making it essential to study its transport and distribution in detail .
Subcellular Localization
1-(5-Chloro-1,3-benzothiazol-2-yl)ethan-1-ol exhibits specific subcellular localization, which can influence its activity and function. The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications. This localization is crucial for understanding the compound’s mechanism of action and its effects on cellular processes .
準備方法
The synthesis of 1-(5-Chloro-1,3-benzothiazol-2-yl)ethan-1-ol typically involves the reaction of 5-chloro-2-aminobenzothiazole with an appropriate aldehyde or ketone under specific reaction conditions . The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like acids or bases to facilitate the reaction. Industrial production methods may involve optimized reaction conditions to maximize yield and purity, including controlled temperature and pressure settings.
化学反応の分析
1-(5-Chloro-1,3-benzothiazol-2-yl)ethan-1-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common reagents and conditions used in these reactions include solvents like dichloromethane or acetonitrile, and catalysts such as palladium or copper salts. Major products formed from these reactions depend on the specific reagents and conditions used.
類似化合物との比較
1-(5-Chloro-1,3-benzothiazol-2-yl)ethan-1-ol can be compared with other similar compounds, such as:
2-Chlorobenzothiazole: This compound lacks the ethan-1-ol group and has different chemical properties and applications.
1,3-Benzothiazol-2-yl derivatives: These compounds may have different substituents on the benzothiazole ring, leading to variations in their chemical reactivity and biological activity.
The uniqueness of 1-(5-Chloro-1,3-benzothiazol-2-yl)ethan-1-ol lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
特性
IUPAC Name |
1-(5-chloro-1,3-benzothiazol-2-yl)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClNOS/c1-5(12)9-11-7-4-6(10)2-3-8(7)13-9/h2-5,12H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMMKHCAPOXMULI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NC2=C(S1)C=CC(=C2)Cl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClNOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


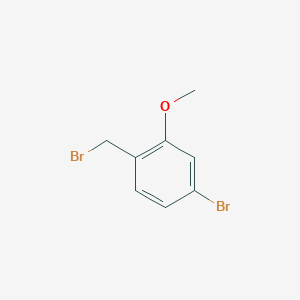
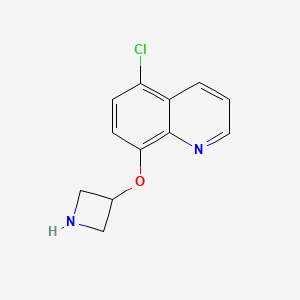

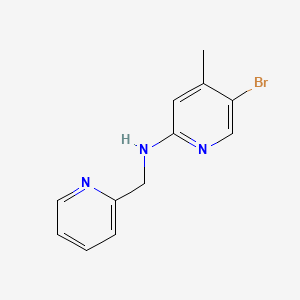
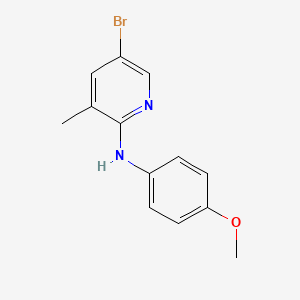

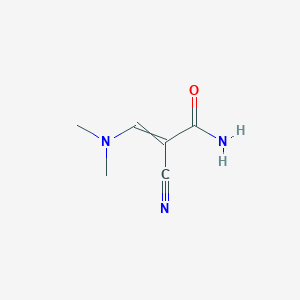
![6-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridin-3-amine](/img/structure/B1525357.png)
![3-bromo-4-methyl-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile](/img/structure/B1525358.png)
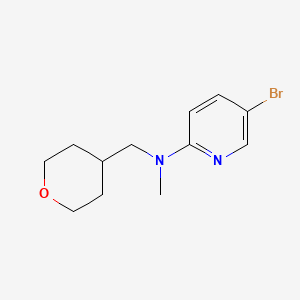
![7-bromo-1H-pyrrolo[2,3-c]pyridin-3-amine](/img/structure/B1525361.png)
![3-bromo-7-methyl-1H-pyrrolo[3,2-b]pyridine](/img/structure/B1525365.png)
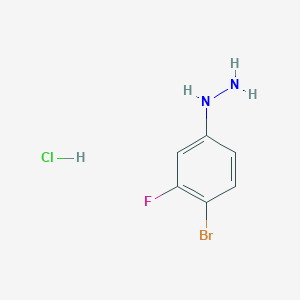
![N-Allyl-N-[2-(4-piperidinyl)ethyl]-2-propen-1-amine dihydrochloride](/img/structure/B1525369.png)
